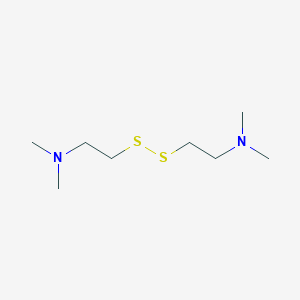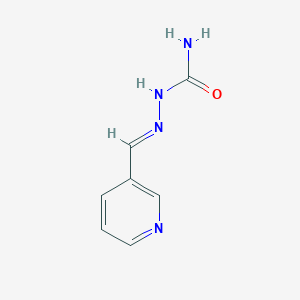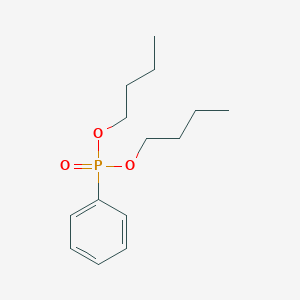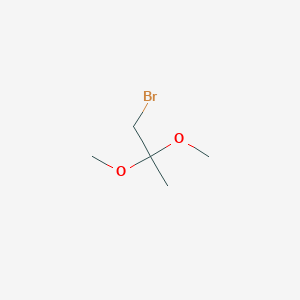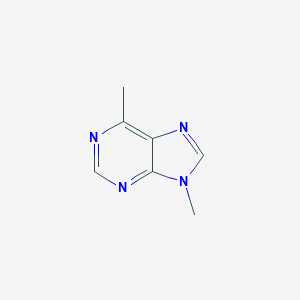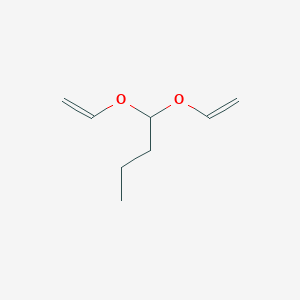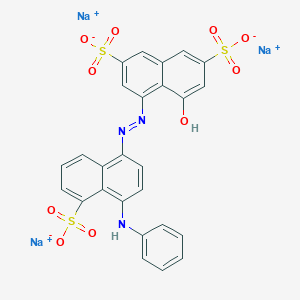
阿那唑啉钠
描述
Synthesis Analysis
The synthesis of materials related to Anazolene sodium has been explored in studies focusing on the degradation of azo dyes and related compounds. For instance, the heterogeneous sonocatalytic degradation of Anazolene sodium was studied using dysprosium-doped CdSe nanoparticles, showcasing a method to degrade this compound efficiently under specific conditions (Khataee et al., 2018).
Molecular Structure Analysis
While direct molecular structure analysis of Anazolene sodium is not provided, the study by Khataee et al. (2018) on its degradation indirectly touches upon the interaction between Anazolene sodium and the doped CdSe nanoparticles, indicating the complex nature of reactions it can undergo.
Chemical Reactions and Properties
The chemical reactions involving Anazolene sodium, as demonstrated in the sonocatalytic degradation study, show that its degradation efficiency is significantly enhanced in the presence of dysprosium-doped CdSe, highlighting its reactivity under sonocatalysis (Khataee et al., 2018).
科学研究应用
阿那唑啉钠的声催化降解:
- 研究: 合成的掺杂镝的 CdSe 纳米结构对阿那唑啉钠的非均相声催化降解。
- 主要发现: 掺杂镝的 CdSe 纳米颗粒增强了对偶氮染料阿那唑啉钠的声催化降解。这种降解比单独声解更有效,掺杂的纳米颗粒显示出超过 90% 的脱色效率。
- 作者: A. Khataee, F. Mohamadi, Tannaz Sadeghi Rad, B. Vahid (2018)。
- 期刊: 超声波声化学。
- 详细信息: 共识。
抗炎和镇痛特性:
- 研究: 丹曲洛钠在大鼠和小鼠中的抗炎和镇痛特性。
- 主要发现: 丹曲洛钠在动物模型中显示出显着的抗炎和镇痛作用。与对照组相比,它有效地减轻了疼痛和炎症。
- 作者: M. Buyukokuroglu (2002)。
- 期刊: 药理学研究。
- 详细信息: 共识。
炎症介质和反应:
- 研究: 炎症介质和炎症反应。
- 主要发现: 研究了各种炎症和抗炎剂(包括阿那唑啉钠)对人皮肤的影响。它提供了对炎症动力学和这些剂作用的见解。
- 作者: L. Frank, Y. Rapp, L. Bíró, F. Glickman (1964)。
- 期刊: 皮肤病学档案。
- 详细信息: 共识。
痉挛治疗:
- 研究: 氯硝西泮治疗痉挛:一种新药的双盲研究。
- 主要发现: 与丹曲洛钠相比,发现氯硝西泮作为抗痉挛剂有效,尤其是在多发性硬化症患者中。
- 作者: J. Basmajian, K. Shankardass, D. Russell, V. Yucel (1984)。
- 期刊: 物理医学与康复档案。
- 详细信息: 共识。
脑血流影响:
- 研究: 丙戊酸钠在药物组合中对狒狒模型脑血流的影响。
- 主要发现: 探讨了丙戊酸钠对灵长类动物脑血流的影响,以及它与影响脑血管动力学的其他药物的相互作用。
- 作者: D. Oliver, I. Dormehl (1998)。
- 期刊: Arzneimittel-Forschung。
- 详细信息: 共识。
作用机制
Target of Action
Anazolene Sodium is a diagnostic aid used in the determination of Cardiac Output and Blood Volume .
Biochemical Pathways
As a diagnostic aid for cardiac output and blood volume, it may be involved in cardiovascular-related pathways . .
Result of Action
As a diagnostic aid, it is used to measure cardiac output and blood volume, but the specific molecular and cellular effects of its action require further investigation .
属性
IUPAC Name |
trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGJQPKBDIZMT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N3Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046578 | |
| Record name | Anazolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anazolene sodium | |
CAS RN |
3861-73-2 | |
| Record name | Anazolene sodium [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-(phenylamino)-5-sulfo-1-naphthalenyl]diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anazolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4-hydroxy-4-(4-anilino-5-sulphonato-1-naphthylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANAZOLENE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6G1K9WJU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst particularly effective in degrading Anazolene Sodium?
A1: The research highlights several advantageous features of this nanocatalyst [, ]:
Q2: How does the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst compare to a similar catalyst without the ionic liquid layer?
A2: Recycling experiments demonstrated that the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst maintained its catalytic activity more effectively over multiple cycles compared to the Pt/γ-Al2O3 catalyst without the ionic liquid layer []. This highlights the crucial role of the [BMIM]PF6 in enhancing both the performance and longevity of the catalyst.
Q3: What analytical techniques were employed to characterize the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst?
A3: The researchers employed several techniques to confirm the structure and composition of the synthesized nanocatalyst [, ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



